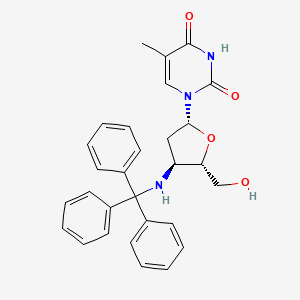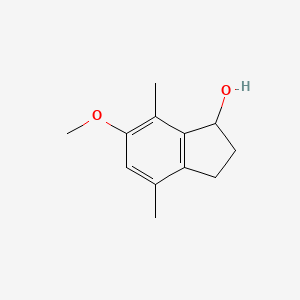
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and is known for its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a benzene ring fused to an azepine ring, with a methyl group at the nitrogen atom and an amine group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenol with an equimolar amount of N-tert-butyl-1,5,3-dithiazepane under mild conditions (20°C, 3 hours) in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform . This method yields the desired benzazepine derivative in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzazepine derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
- 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Comparison: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzazepines, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable target for further research and development .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-7-3-2-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
Clave InChI |
QQDQUWZZMUOQKN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)










